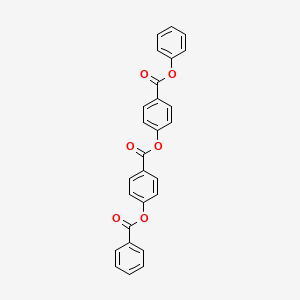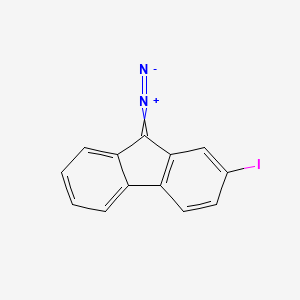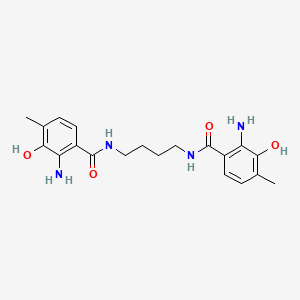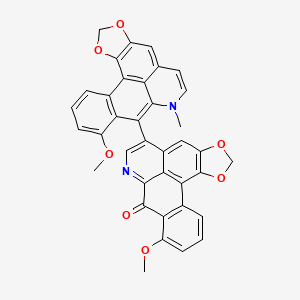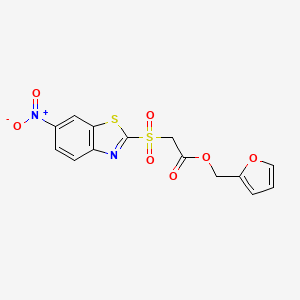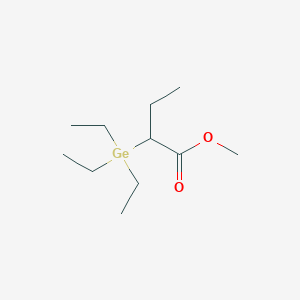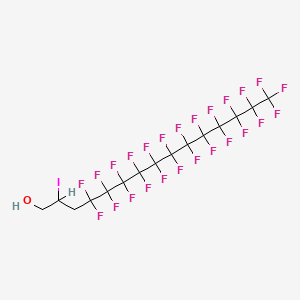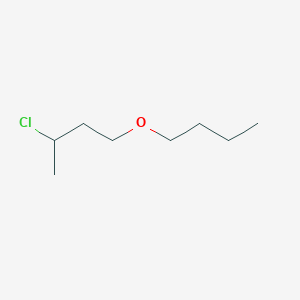![molecular formula C12H7N2O6P B14413755 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide CAS No. 84530-53-0](/img/structure/B14413755.png)
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide is a chemical compound with the molecular formula C12H7N2O6P It is known for its unique structure, which includes a phosphindole core substituted with nitro groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide typically involves the nitration of a benzo[b]phosphindole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzo[b]phosphindole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 3,7-diamino-5h-benzo[b]phosphindol-5-ol 5-oxide, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-3,7-dinitrodibenzophosphole 5-oxide
- Sodium diphenylphosphinite
- Sodium 5H-benzo[b]phosphindol-5-olate
Uniqueness
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide is unique due to its specific substitution pattern and the presence of both nitro and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
84530-53-0 |
|---|---|
Fórmula molecular |
C12H7N2O6P |
Peso molecular |
306.17 g/mol |
Nombre IUPAC |
5-hydroxy-3,7-dinitrobenzo[b]phosphindole 5-oxide |
InChI |
InChI=1S/C12H7N2O6P/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,19,20) |
Clave InChI |
JHWXDQCGZHYTKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])P(=O)(C3=C2C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


